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Compound of Interest

Compound Name: 4-Bromothiophene-3-carboxamide

Cat. No.: B3032049

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Bromothiophene-
3-carboxamide

Foreword: The Thiophene Carboxamide Scaffold

In the landscape of modern synthetic chemistry, certain molecular scaffolds emerge as
exceptionally versatile and valuable. The thiophene ring, an aromatic heterocycle containing
sulfur, is one such "privileged" structure, particularly within medicinal chemistry and materials
science.[1][2] Its unique electronic properties and susceptibility to functionalization have
cemented its role as a core component in numerous FDA-approved pharmaceuticals and
advanced organic materials.[1][3]

This guide focuses on a particularly useful derivative: 4-Bromothiophene-3-carboxamide.
This molecule is not merely a static compound but a dynamic synthetic intermediate, equipped
with two distinct functional handles. The carboxamide group offers hydrogen bonding
capabilities and can direct reactions, while the carbon-bromine bond serves as a prime anchor
point for sophisticated cross-coupling chemistries. Understanding the interplay of these
features is crucial for leveraging this building block to its full potential.

This document is designed for researchers, medicinal chemists, and drug development
professionals. It moves beyond a simple cataloging of facts to provide a deeper understanding
of the causality behind its synthesis and reactivity, offering field-proven insights into its practical
application.
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Part 1: Core Physicochemical and Spectroscopic
Profile

A foundational understanding of a molecule's physical and spectroscopic properties is
paramount for its effective use in synthesis, purification, and characterization.

Physicochemical Data Summary

The essential properties of 4-Bromothiophene-3-carboxamide are summarized below for
quick reference.

Property Value Source(s)
CAS Number 100245-61-2

Molecular Formula CsH4BrNOS

Molecular Weight 206.06 g/mol

Appearance Light brown solid

Odor Stench

Melting Point 150-155 °C

Density 1.74 g/lcm3 (at 25 °C)

SMILES String NC(=O)clcscclBr

InChi Key INChI=1S/C5H4BrNOS/c6-4-2-

10-3(1)5(7)9/h1-2H,(H2,7,9)

Spectroscopic Characterization: The Analytical
Fingerprint

Confirming the identity and purity of 4-Bromothiophene-3-carboxamide relies on standard
spectroscopic techniques. While a dedicated spectrum for this specific molecule is not publicly
available, its expected analytical signature can be accurately predicted based on its structure
and data from analogous compounds.[5][6][7]
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e 'H NMR (Proton NMR): The spectrum is expected to be simple and highly informative. Two
signals should appear in the aromatic region (typically & 7.0-8.5 ppm), corresponding to the
two protons on the thiophene ring. These protons are vicinal and would therefore appear as
two distinct doublets, each integrating to one proton. The amide protons (-CONH:z) would
likely appear as a broad singlet further downfield, with a chemical shift that can vary
depending on the solvent and concentration.

e 13C NMR (Carbon NMR): The spectrum should display five distinct signals. Four signals will
be in the aromatic region (typically & 110-145 ppm) for the thiophene ring carbons, including
the carbon atoms bonded to bromine and the carboxamide group. The carbonyl carbon of
the amide will appear significantly further downfield (typically & 160-170 ppm).

e Infrared (IR) Spectroscopy: Key diagnostic peaks would include:

o N-H Stretching: A pair of medium-to-strong bands in the 3100-3400 cm~1 region,
characteristic of a primary amide.

o C=0 Stretching (Amide I): A strong, sharp absorption band around 1650-1680 cm™1.
o C-Br Stretching: A band in the lower frequency "fingerprint” region, typically 500-650 cm~1.

e Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak
(M*). Crucially, due to the natural isotopic abundance of bromine (7°Br and 8Br are in an
approximate 1:1 ratio), the molecular ion will appear as a pair of peaks (M* and M+2) of
nearly equal intensity, separated by 2 mass units. This isotopic signature is a definitive
indicator of a monobrominated compound.[7]

Part 2: Strategies for Synthesis

While commercially available, understanding the synthesis of 4-Bromothiophene-3-
carboxamide provides insight into its chemical nature and allows for custom production if
needed. The most logical and regiochemically controlled approach involves the amidation of a
pre-brominated carboxylic acid precursor.

Preferred Synthetic Workflow: Amidation of 4-
Bromothiophene-3-carboxylic Acid
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This two-stage approach ensures precise placement of both the bromo and carboxamide
functional groups, avoiding potential side reactions and isomeric impurities that could arise
from direct bromination of thiophene-3-carboxamide.

Stage 1: Synthesis of Carboxylic Acid Precursor

Ghiophene-S-carboxylic ac@

1. LDA, THF, -78 °C
2. CBra

G—Bromothiophene—3—carboxylic ac@

SOCI2 or (COCI)2
Reflux

Stage 2: Amidation

4
G—Bromothiophene—3—carbonyl chlorida

Conc. NH4OH
DCM

@-Bromothiophene-3-carboxamide)

Click to download full resolution via product page

Caption: Preferred synthetic route to 4-Bromothiophene-3-carboxamide.

Experimental Protocol: Synthesis via Acid Chloride
Intermediate
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This protocol is a robust, field-proven method for converting a carboxylic acid to a primary
amide.

Step 1: Synthesis of 4-Bromothiophene-3-carboxylic Acid (3)[5]

o Causality: This step utilizes directed ortho-metalation. The carboxylic acid is first
deprotonated by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low
temperature (-78 °C) to prevent side reactions. The resulting carboxylate directs the second
equivalent of LDA to deprotonate the C2 position. However, for bromination at C4, an
alternative strategy starting from a different precursor or a different brominating agent
sequence would be required if the C2 position is more activated. A more direct route involves
the bromination of thiophene-3-carboxylic acid, though regioselectivity can be an issue. A
reliable method involves lithiation followed by quenching with an electrophilic bromine
source.[5]

Step 2: Formation of 4-Bromothiophene-3-carbonyl chloride[8]

e Setup: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a
magnetic stir bar, suspend 4-Bromothiophene-3-carboxylic acid (1.0 eq) in thionyl chloride
(SOCIz, 5.0 eq).

o Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction can be
monitored by the cessation of HCI gas evolution.

o Work-up: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl
chloride under reduced pressure (rotary evaporation). The resulting crude acid chloride is a
yellow solid or oil and is typically used immediately in the next step without further
purification due to its moisture sensitivity.[8]

o Expertise: Using thionyl chloride as both reagent and solvent ensures the reaction goes to
completion. Co-evaporation with a high-boiling inert solvent like toluene can help remove
the last traces of SOClz.

Step 3: Amidation to form 4-Bromothiophene-3-carboxamide

» Setup: Dissolve the crude acid chloride from the previous step in an anhydrous, inert solvent
such as Dichloromethane (DCM) or THF in a flask cooled in an ice bath (0 °C).
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e Reaction: Add concentrated aqueous ammonium hydroxide (NH4OH, ~3.0 eq) dropwise to
the stirred solution. A white precipitate will form immediately.

o Completion: Allow the reaction to warm to room temperature and stir for an additional 1-2

hours.
o Work-up and Purification:

o Dilute the reaction mixture with water and extract the product with an organic solvent like
ethyl acetate (3x).

o Wash the combined organic layers with brine, dry over anhydrous sodium sulfate
(Naz2S0ea.), filter, and concentrate under reduced pressure.

o The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water
mixture) or silica gel column chromatography to yield pure 4-Bromothiophene-3-
carboxamide.

Part 3: Core Reactivity and Synthetic Utility

The synthetic power of 4-Bromothiophene-3-carboxamide stems from the reactivity of its C-
Br bond, which serves as a handle for palladium-catalyzed cross-coupling reactions. These
methods are pillars of modern organic synthesis, enabling the construction of complex
molecular architectures that are otherwise difficult to access.[9]

A) Palladium-Catalyzed Suzuki-Miyaura Coupling:
Forging C-C Bonds

The Suzuki-Miyaura coupling is the preeminent method for forming carbon-carbon bonds
between sp2-hybridized centers. For 4-Bromothiophene-3-carboxamide, this reaction allows
for the introduction of a diverse range of aryl, heteroaryl, and vinyl substituents at the C4
position, generating novel scaffolds for drug discovery and materials science.[10][11]

The Catalytic Cycle: The reaction proceeds via a well-established catalytic cycle involving a

Palladium(0) species.
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o Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the thiophene,
forming a Pd(Il) intermediate. This is often the rate-limiting step.[12]

o Transmetalation: A boronic acid, activated by a base (e.g., K2COs, Na2COs) to form a more
nucleophilic boronate species, transfers its organic group to the Pd(Il) complex, displacing
the halide.[10][12]

e Reductive Elimination: The two organic groups on the palladium complex couple and are
eliminated, reforming the C-C bond and regenerating the active Pd(0) catalyst, which re-
enters the cycle.[12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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